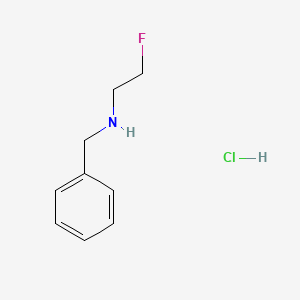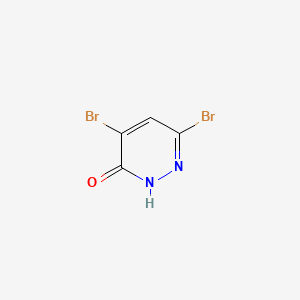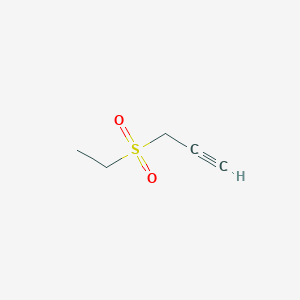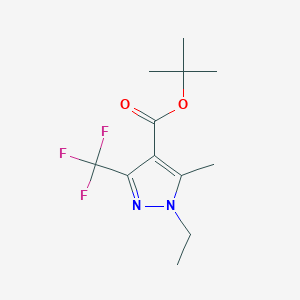![molecular formula C10H14F3NO4 B15296839 Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid CAS No. 2866308-51-0](/img/structure/B15296839.png)
Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azaspiro[3.3]heptane-1-carboxylate typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic scaffold . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally follows similar principles as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-azaspiro[3.3]heptane-1-carboxylate undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which methyl 2-azaspiro[3.3]heptane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. This makes the compound a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with similar structural features.
2-oxa-1-azaspiro[bicyclo[3.2.0]heptanes: These compounds share the spirocyclic core but differ in the heteroatoms present in the ring system.
Uniqueness
Methyl 2-azaspiro[3.3]heptane-1-carboxylate stands out due to its specific combination of functional groups and the presence of trifluoroacetic acid, which can influence its reactivity and interactions with other molecules. This makes it a unique and valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
2866308-51-0 |
|---|---|
Molekularformel |
C10H14F3NO4 |
Molekulargewicht |
269.22 g/mol |
IUPAC-Name |
methyl 2-azaspiro[3.3]heptane-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO2.C2HF3O2/c1-11-7(10)6-8(5-9-6)3-2-4-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7) |
InChI-Schlüssel |
VCJCLBVNHYQVJV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2(CCC2)CN1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B15296766.png)
![1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B15296779.png)
![2-(2-Ethoxyethoxy)ethyl 2-[(6-bromo-5-fluoropyridin-2-yl)oxy]acetate](/img/structure/B15296788.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296795.png)
![Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15296801.png)


![2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid](/img/structure/B15296812.png)
![Methyl4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15296813.png)

![1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B15296826.png)


![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)
